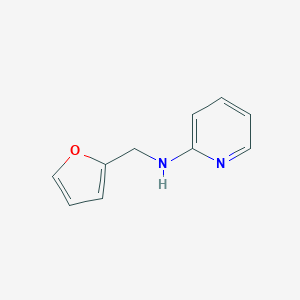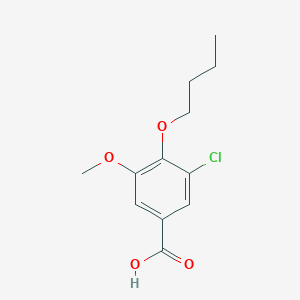
1,3-Dicyclohexyl-1-methylurea
Vue d'ensemble
Description
1,3-Dicyclohexyl-1-methylurea is an organic compound with the molecular formula C14H26N2O. It is a derivative of urea, where the nitrogen atoms are substituted with cyclohexyl and methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dicyclohexyl-1-methylurea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is simple, catalyst-free, and scalable, making it suitable for both laboratory and industrial production . The reaction conditions typically involve mixing the amines with potassium isocyanate in water, followed by filtration or extraction to obtain the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the reaction of cyclohexylamine with phosgene to produce the corresponding isocyanate, which then reacts with methylamine to form the final product. This method, while efficient, requires careful handling of phosgene due to its toxicity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dicyclohexyl-1-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the cyclohexyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylamines .
Applications De Recherche Scientifique
1,3-Dicyclohexyl-1-methylurea has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-Dicyclohexyl-1-methylurea involves its interaction with specific molecular targets, such as enzymes. For instance, as a soluble epoxide hydrolase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to various physiological effects, including the reduction of blood pressure .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Dicyclohexyl-3-methylurea
- 1,3-Dicyclohexyl-1-ethylurea
- 3-Cyclohexyl-1,1-dimethylurea
- 1,3-Diphenyl-1-methylurea
- 1-Cyclohexyl-3-(2,3-dichlorophenyl)-1-methylurea
- 1-Cyclohexyl-3-(2,4-dichlorophenyl)-1-methylurea
- 1-Cyclohexyl-3-(2,6-dichlorophenyl)-1-methylurea
- 1-Cyclohexyl-3-(2,5-dichlorophenyl)-1-methylurea
- 1-Cyclohexyl-3-(2,5-dimethoxyphenyl)-1-methylurea
- 1-Cyclohexyl-3-methylurea
Uniqueness
1,3-Dicyclohexyl-1-methylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a soluble epoxide hydrolase inhibitor sets it apart from other similar compounds, making it valuable in medical research and potential therapeutic applications .
Propriétés
IUPAC Name |
1,3-dicyclohexyl-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-16(13-10-6-3-7-11-13)14(17)15-12-8-4-2-5-9-12/h12-13H,2-11H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPAGWIKRVCJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357468 | |
| Record name | 1,3-dicyclohexyl-1-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52040-07-0 | |
| Record name | 1,3-dicyclohexyl-1-methylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DICYCLOHEXYL-1-METHYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(3aS,4R,6R,6aS)-4-chloro-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)
